Product packaging for 1,2-Dibromo-3-methoxypropane(Cat. No.:CAS No. 5836-66-8)

1,2-Dibromo-3-methoxypropane

Cat. No.: B13939948
CAS No.: 5836-66-8
M. Wt: 231.91 g/mol
InChI Key: MDLYUXGUUJFBCA-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Ethers in Organic Synthesis

Structural Classification and Unique Features of the Propane (B168953) Backbone with Dibromo and Methoxy (B1213986) Substitution

1,2-Dibromo-3-methoxypropane, with the chemical formula C4H8Br2O, is structurally defined by a three-carbon propane backbone. smolecule.com This backbone is substituted with two bromine atoms on the first and second carbon atoms and a methoxy group (-OCH3) on the third carbon atom. smolecule.com This specific arrangement of functional groups confers distinct properties upon the molecule.

The presence of two bromine atoms, which are good leaving groups, makes the molecule susceptible to nucleophilic substitution reactions. smolecule.com The vicinal (1,2-) disposition of these bromine atoms can also facilitate elimination reactions to form unsaturated products. The methoxy group, an ether functionality, introduces a site of polarity and can influence the molecule's solubility and reactivity. The combination of these features on a simple propane chain creates a unique trifunctionalized building block.

Interactive Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC4H8Br2O
Molar Mass231.91 g/mol
Density1.8320 g/cm³
Boiling Point185°C (estimate)
Refractive Index1.5123 (estimate)
CAS Number5836-66-8
Data sourced from ChemBK. chembk.com

Historical Overview of Related Halogenated Alkanes and Ether Building Blocks

The study of halogenated alkanes dates back to the 19th century, with the development of systematic organic chemistry. wikipedia.org Compounds like chloroform (B151607) and iodoform (B1672029) were among the early examples. The introduction of halogen atoms was found to significantly alter the chemical reactivity of alkanes, which are typically inert. wou.edulibretexts.org This opened up new avenues for synthesis, allowing for the conversion of simple hydrocarbons into a wide array of other compounds. wikipedia.org

Ether synthesis, particularly the Williamson ether synthesis, also has a long history, providing a reliable method for forming the C-O-C linkage. byjus.comfrancis-press.com The combination of these two areas of research led to the development of halogenated ether building blocks. These compounds, which contain both a reactive halogen and a stable ether group, have proven to be valuable intermediates in organic synthesis. For instance, they have been utilized in the synthesis of metal-organic frameworks and other complex molecules. whiterose.ac.uk

Research Rationale and Current Gaps in Knowledge Regarding this compound

The rationale for investigating this compound stems from its potential as a versatile synthetic intermediate. The presence of multiple reactive sites allows for a variety of chemical transformations. For example, the bromine atoms can be selectively displaced by different nucleophiles, or elimination reactions can be induced to create double bonds. The methoxy group can also be cleaved under certain conditions, providing another point for functionalization.

Despite its potential, a comprehensive understanding of the reactivity and applications of this compound is still lacking. While the synthesis of related compounds, such as (E)- and (Z)-1,3-Dibromo-2-methoxypropene from 1,2,3-tribromo-2-methoxypropane, has been explored, detailed studies on the specific reactions of this compound are not extensively documented in publicly available literature. researchgate.netnih.gov Further research is needed to fully elucidate its reaction pathways, stereoselectivity, and the scope of its utility in the synthesis of novel compounds. A significant gap exists in the exploration of its use in asymmetric synthesis and the development of catalytic methods for its transformations. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8Br2O B13939948 1,2-Dibromo-3-methoxypropane CAS No. 5836-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-3-methoxypropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O/c1-7-3-4(6)2-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLYUXGUUJFBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518458
Record name 1,2-Dibromo-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5836-66-8
Record name 1,2-Dibromo-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,2 Dibromo 3 Methoxypropane and Its Precursors

Established Synthetic Pathways and Their Mechanistic Underpinnings

Established methods for the synthesis of 1,2-dibromo-3-methoxypropane primarily rely on electrophilic addition and halogenation reactions. These conventional routes are valued for their reliability and have been extensively studied to understand their underlying mechanisms.

Electrophilic Addition Strategies: Bromination of Unsaturated Methoxy-Propene Derivatives

A principal and widely utilized method for the synthesis of this compound is the electrophilic addition of bromine to 3-methoxypropene, also known as allyl methyl ether. This reaction typically proceeds by treating 3-methoxypropene with molecular bromine (Br₂), often in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).

The reaction mechanism is initiated by the interaction of the electron-rich π-bond of the alkene with the bromine molecule. The approaching bromine molecule becomes polarized, leading to the heterolytic cleavage of the Br-Br bond. This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond. The formation of this three-membered ring is a key feature of this mechanism. In the subsequent step, a bromide ion (Br⁻), generated in the initial step, acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion. This nucleophilic attack occurs from the side opposite to the bromine bridge, leading to the opening of the ring and the formation of the vicinal dibromide. libretexts.orgmasterorganicchemistry.com

The electrophilic bromination of alkenes is highly stereospecific, characteristically proceeding via an anti-addition pathway. ladykeanecollege.edu.inlibretexts.org This is a direct consequence of the reaction mechanism involving the cyclic bromonium ion intermediate. The backside attack by the bromide ion on the bromonium ion necessitates that the two bromine atoms add to opposite faces of the original double bond. masterorganicchemistry.comladykeanecollege.edu.in This results in the formation of a trans or anti product. For instance, the bromination of a cis-alkene would yield a racemic mixture of enantiomers, while the bromination of a trans-alkene would produce a meso compound, if applicable.

In the case of an unsymmetrical alkene like 3-methoxypropene, the regioselectivity of the bromide ion attack on the bromonium ion intermediate becomes a crucial factor. The attack will preferentially occur at the more substituted carbon atom if there is any carbocation character developed. However, for a simple allylic ether, the electronic effects of the methoxy (B1213986) group are relatively distant from the double bond, and the attack of the bromide ion is expected to occur at both carbons of the bromonium ion, potentially leading to a mixture of regioisomers. The precise ratio of these isomers can be influenced by steric and electronic factors.

Halogenation of Substituted Propane (B168953) Analogues

An alternative approach to the synthesis of this compound involves the halogenation of a suitable substituted propane precursor, such as 3-methoxypropane-1,2-diol (glycerol 1-monomethyl ether). This method relies on the conversion of the hydroxyl groups into bromine atoms. Reagents commonly employed for such transformations include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). masterorganicchemistry.comreddit.com

The reaction of an alcohol with phosphorus tribromide is a well-established method for converting hydroxyl groups to alkyl bromides. The mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group, a phosphite (B83602) ester. Subsequently, a bromide ion, acting as a nucleophile, displaces this leaving group in an Sₙ2 reaction. This process typically occurs with an inversion of stereochemistry at the chiral center, if one is present. masterorganicchemistry.com When applied to a diol like 3-methoxypropane-1,2-diol, both hydroxyl groups can be sequentially replaced by bromine atoms to yield the desired this compound. The use of PBr₃ is often preferred over HBr for primary and secondary alcohols as it tends to minimize carbocation rearrangements. reddit.com

Emerging Synthetic Approaches and Methodological Refinements

In the quest for more efficient, selective, and environmentally benign synthetic routes, researchers are continuously exploring novel methodologies. These emerging approaches for the synthesis of this compound focus on functional group interconversions and the application of catalytic systems.

Strategies Involving Functional Group Interconversion of Related Compounds (e.g., from Alcohols or Other Halides)

Functional group interconversion (FGI) represents a powerful strategy in organic synthesis, allowing for the transformation of one functional group into another. This approach can be applied to the synthesis of this compound from precursors that already possess the required carbon skeleton.

For instance, a related compound such as 1-bromo-3-methoxypropane (B1268092) could potentially be converted to the target molecule. However, this would require the introduction of a second bromine atom at the adjacent position, a transformation that is not straightforward. A more plausible FGI strategy would involve starting from a precursor with a different set of functional groups that can be readily converted to the desired dibromo functionality. For example, a compound with a double bond and a hydroxyl group could be a suitable starting point.

The conversion of alcohols to alkyl halides is a fundamental FGI. As mentioned in the previous section, reagents like PBr₃ are effective for this purpose. masterorganicchemistry.com Other methods, such as the Appel reaction, which uses triphenylphosphine (B44618) and a bromine source like carbon tetrabromide, can also be employed. These methods offer mild conditions and are often compatible with a variety of other functional groups.

Catalytic Methodologies in this compound Synthesis

The development of catalytic methods for halogenation reactions is a significant area of research, aiming to reduce the amount of stoichiometric reagents and improve selectivity. While the direct catalytic bromination of 3-methoxypropene to this compound is not extensively documented, related catalytic systems for the dibromination of alkenes have been developed.

Recent advancements have shown the potential of Lewis base catalysis in halogenation reactions. For example, triphenylphosphine oxide has been used as a catalyst in the bromochlorination of alkenes. acs.org Such approaches could potentially be adapted for the dibromination of allylic ethers.

Furthermore, enantioselective catalytic methods for the dibromination of allylic alcohols have been reported. These methods often utilize a chiral catalyst to control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. One such system employs a chiral diol in combination with a brominating agent and a titanium-based Lewis acid. While this has been demonstrated for allylic alcohols, the extension to allylic ethers like 3-methoxypropene remains an area for further investigation. libretexts.org The development of efficient catalytic systems for the synthesis of this compound would represent a significant advancement, offering a more sustainable and selective route to this valuable compound.

Green Chemistry Principles in Synthetic Route Design and Optimization

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. This involves a holistic approach that considers the entire lifecycle of the chemical process, from raw material selection to final product purification, with the goal of minimizing its environmental footprint.

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional syntheses may employ halogenated solvents that are often toxic and persistent in the environment. Green chemistry encourages the use of safer, more sustainable alternatives. In the context of this compound synthesis, research efforts are directed towards identifying and implementing greener solvent systems.

Waste minimization is another cornerstone of green chemistry. This can be achieved through various strategies, including the optimization of reaction conditions to maximize yield and reduce the formation of byproducts. The development of catalytic systems that can be recycled and reused also contributes significantly to waste reduction. Furthermore, implementing in-process monitoring and control can help to ensure that reactions are run efficiently, thereby minimizing waste generation.

Atom Economy and Process Efficiency Enhancements

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, with minimal generation of waste. For the synthesis of this compound, this involves designing synthetic routes that maximize the incorporation of bromine and the methoxy group into the propane backbone.

Control of Stereochemistry and Isomer Formation

The stereochemistry of this compound is a critical aspect of its synthesis, as different stereoisomers can exhibit distinct chemical and biological properties. Therefore, the ability to control the formation of specific stereoisomers is of significant interest.

Diastereoselective and Enantioselective Synthesis Efforts

Diastereoselective synthesis aims to produce a specific diastereomer of a compound, while enantioselective synthesis focuses on the production of a single enantiomer. In the case of this compound, which contains two chiral centers, the development of stereoselective synthetic methods is a key research area. This often involves the use of chiral catalysts or starting materials to direct the reaction towards the formation of the desired stereoisomer.

For instance, the bromination of an appropriate prochiral alkene precursor in the presence of a chiral ligand could potentially lead to an enantioselective synthesis of this compound. Similarly, the choice of reaction conditions and reagents can influence the diastereoselectivity of the reaction.

Separation and Characterization of Stereoisomers and Regioisomers

When a synthesis produces a mixture of stereoisomers or regioisomers, effective separation and characterization techniques are essential. Chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a powerful tool for separating enantiomers. Diastereomers can often be separated by conventional chromatographic techniques due to their different physical properties.

Once separated, the individual isomers must be characterized to confirm their structure and stereochemistry. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are invaluable for determining the connectivity of the atoms. The absolute configuration of enantiomers can be determined using techniques like X-ray crystallography or by comparing their optical rotation to known standards.

Chemical Reactivity and Mechanistic Investigations of 1,2 Dibromo 3 Methoxypropane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions of 1,2-Dibromo-3-methoxypropane involve the replacement of one or both bromine atoms by a nucleophile. The specific pathway, whether SN1 (unimolecular) or SN2 (bimolecular), is highly dependent on the reaction conditions, the nature of the nucleophile, and the specific bromine center being targeted.

Reactivity of Bromine Centers Towards Various Nucleophiles

The two bromine atoms in this compound are attached to carbon atoms with different substitution patterns, leading to distinct reactivities. The bromine at C1 is on a primary carbon, while the bromine at C2 is on a secondary carbon.

SN2 Pathway : This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. It involves a single, concerted step where the nucleophile attacks the carbon center at the same time as the bromide leaving group departs. Due to steric hindrance, SN2 reactions are significantly faster at primary carbons than at secondary carbons. Therefore, the C1 bromine is the primary site for SN2 attack. Strong nucleophiles like iodide (I⁻), hydroxide (B78521) (OH⁻), and alkoxides (RO⁻) will preferentially attack the C1 position. researchgate.net

SN1 Pathway : This pathway proceeds through a carbocation intermediate and is favored by weak nucleophiles (often the solvent, e.g., in solvolysis) and polar protic solvents. The rate-determining step is the formation of the carbocation. Secondary carbocations are more stable than primary carbocations. Consequently, if conditions favor an SN1 mechanism, substitution is more likely to occur at the C2 position after the departure of the bromide to form a secondary carbocation. However, this pathway is often complicated by the influence of the neighboring methoxy (B1213986) group.

The following table summarizes the factors influencing the preferred substitution pathway at each bromine center.

FactorC1-Br (Primary)C2-Br (Secondary)
Steric Hindrance LowModerate
Carbocation Stability Low (Primary)Moderate (Secondary)
Preferred Pathway SN2 SN1 (if not for NGP)
Favored Nucleophile Strong, unhinderedWeak, or strong with NGP
Favored Solvent Polar aproticPolar protic

Influence of Methoxy Group on Reaction Pathways and Selectivity

The methoxy group at the C3 position plays a crucial role in the reactivity of this compound, particularly at the adjacent C2 center. It can exert its influence through neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org

In this mechanism, the lone pair of electrons on the methoxy oxygen can act as an internal nucleophile, attacking the C2 carbon and displacing the bromide leaving group. spcmc.ac.indalalinstitute.com This process results in the formation of a cyclic oxonium ion intermediate. The reaction then proceeds in two distinct steps:

Intramolecular Attack : The methoxy group attacks the C2 carbon in an intramolecular SN2 fashion, leading to the formation of a three-membered cyclic oxonium ion. This step is often the rate-determining step. chem-station.commugberiagangadharmahavidyalaya.ac.in

External Nucleophilic Attack : An external nucleophile then attacks one of the carbons of the cyclic intermediate in a second SN2 reaction, opening the ring.

This participation has two major consequences:

Rate Enhancement : The rate of substitution at C2 can be significantly accelerated compared to a similar secondary alkyl halide without a participating neighboring group. wikipedia.orgdalalinstitute.com This is because the intramolecular nucleophile is always in close proximity, increasing the effective concentration at the reaction site. mugberiagangadharmahavidyalaya.ac.in

Stereochemical Control : A standard SN2 reaction results in an inversion of stereochemistry. However, NGP involves two consecutive SN2-like steps, each causing an inversion. The net result is a retention of the original stereochemistry at the C2 center. spcmc.ac.indalalinstitute.com

Therefore, the methoxy group makes the C2-bromine surprisingly susceptible to substitution, even with weaker nucleophiles, via a pathway that is kinetically favorable and stereochemically controlled.

Kinetic and Thermodynamic Aspects of Substitution Reactions

The kinetics and thermodynamics of substitution are heavily influenced by the reaction pathway.

Kinetics :

SN2 Reactions (at C1) : The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). The rate law is expressed as: Rate = k[R-Br][Nu⁻].

NGP-assisted Reactions (at C2) : Although two steps are involved, the rate-determining step is the initial intramolecular attack, which only involves the substrate. Therefore, the reaction exhibits first-order kinetics, similar to an SN1 reaction: Rate = k[R-Br]. mugberiagangadharmahavidyalaya.ac.in This accelerated first-order process is often much faster than a competing SN2 or SN1 reaction. utexas.edu

Thermodynamics :

The transition state of an SN2 reaction involves a high-energy pentacoordinate carbon.

In an NGP-assisted reaction, the activation energy for the initial intramolecular cyclization is significantly lower than that for a direct SN1 carbocation formation or a sterically hindered intermolecular SN2 attack. The cyclic oxonium ion is a relatively stable intermediate compared to an open-chain secondary carbocation. This lowering of the activation energy barrier is the thermodynamic basis for the observed rate enhancement (anchimeric assistance).

Below is a conceptual reaction coordinate diagram comparing these pathways at the C2 position.

This is a conceptual diagram. The relative energies are illustrative and not based on experimental data for this specific compound.

Elimination Reactions (E1 and E2 Pathways)

When treated with a base, this compound can undergo elimination reactions to form unsaturated products. The most common pathway is the E2 mechanism, which is favored by strong bases.

Formation of Unsaturated Methoxy-Propene Derivatives

Elimination of one equivalent of hydrogen bromide (HBr) from this compound leads to the formation of bromo-methoxy-propene isomers. The specific product formed depends on which bromine is removed and which adjacent proton (β-hydrogen) is abstracted by the base.

There are two possible β-hydrogens that can be removed:

Proton at C1 : Abstraction of a proton from C1 and elimination of the C2-bromine would form 2-bromo-3-methoxy-1-propene .

Proton at C3 : Abstraction of a proton from C3 and elimination of the C2-bromine is not possible as there is no hydrogen on C3 bonded to the C2. However, abstraction of a proton from the methyl group of the methoxy ether is not a standard beta-elimination pathway.

Proton at C2 : Abstraction of the proton from C2 and elimination of the C1-bromine would form 1-bromo-3-methoxy-1-propene .

The regioselectivity of the elimination is governed by the nature of the base used:

Zaitsev's Rule : With small, strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH), the reaction favors the formation of the more substituted, and therefore more thermodynamically stable, alkene. khanacademy.org

Hofmann's Rule : With bulky, sterically hindered bases like potassium tert-butoxide (KOtBu), the base preferentially abstracts the more sterically accessible proton, leading to the less substituted alkene. cureffi.orgyoutube.com

The following table outlines the expected major products under different basic conditions.

BaseTypeExpected Major ProductRationale
Potassium Hydroxide (KOH) Small, Strong1-bromo-3-methoxy-1-propeneZaitsev Product (more substituted double bond)
Potassium tert-butoxide (KOtBu) Bulky, Strong2-bromo-3-methoxy-1-propeneHofmann Product (less sterically hindered proton removal)

Under forcing conditions with a very strong base, such as sodium amide (NaNH₂), a second elimination can occur to form an alkyne, methoxypropyne . masterorganicchemistry.com

Stereochemical Outcomes of Elimination Processes

The E2 reaction is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. This is due to the requirement of an anti-periplanar geometry in the transition state, where the abstracted β-hydrogen and the leaving group are in the same plane and oriented 180° apart. chemistrysteps.comchemistrysteps.com

Let's consider the elimination to form 1-bromo-3-methoxy-1-propene, which can exist as E and Z isomers. The formation of a specific isomer depends on the conformation of this compound around the C1-C2 bond at the moment of reaction.

To form the (E)-isomer , the molecule must adopt a conformation where the hydrogen on C2 and the bromine on C1 are anti-periplanar, and the remaining substituents (CH₂OCH₃ and Br) are on opposite sides of the forming double bond.

To form the (Z)-isomer , the molecule must be in a different anti-periplanar conformation where the substituents are on the same side.

The relative stability of the required transition states determines the major stereoisomer. Typically, the transition state leading to the more stable trans (E) alkene is lower in energy, making the E-isomer the major product, unless sterically hindered groups force the molecule into a less stable conformation. chemistrysteps.com This process, where one stereoisomer is favored over another, is known as stereoselectivity. chemistrysteps.com

Rearrangement Reactions

Intramolecular Cyclization and Ring-Forming Transformations

While specific studies on the intramolecular cyclization of this compound are not extensively detailed in the provided literature, the principles of such reactions can be inferred from related vicinal dibromides and compounds with similar functional groups. The presence of two bromine atoms and a methoxy group provides multiple sites for reactivity, potentially leading to ring-forming reactions under appropriate conditions.

Generally, intramolecular cyclization in such compounds can be initiated by dehydrobromination to form an unsaturated intermediate, which then undergoes cyclization. For instance, the treatment of vicinal dihalides with a strong base can lead to the formation of an alkenyl halide via an E2 elimination mechanism, which could be a precursor to a cyclization event. masterorganicchemistry.comlibretexts.org The stereochemical arrangement of the hydrogen and the leaving bromine atom is crucial in these eliminations, often requiring an anti-periplanar conformation for the reaction to proceed efficiently. msu.edulibretexts.org

In analogous systems, radical cyclization is another pathway for ring formation. For example, engineered enzymes have been shown to catalyze the formation of γ- and δ-lactams through radical ring closure of α-haloamides. nih.gov While not a direct example, this illustrates the potential for radical-mediated cyclizations in halogenated organic compounds. Similarly, the synthesis of benzofuranophane structures has been achieved through the intramolecular cyclization of 1,2-dibromo[2,n]metacyclophanes, highlighting a pathway for forming complex cyclic systems from vicinal dibromides. researchgate.net

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Coupling Reactions Involving Bromine Centers

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon bonds. nobelprize.org These reactions, including the Suzuki, Heck, and Stille couplings, typically involve the reaction of an organohalide with an organometallic nucleophile in the presence of a palladium(0) catalyst. libretexts.orgyoutube.com The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org

This compound possesses two bromine centers, making it a potential substrate for sequential or double cross-coupling reactions. The reactivity of the C-Br bond is generally high in these reactions, falling after C-I but well ahead of C-Cl. libretexts.org Palladium complexes, often with phosphine (B1218219) ligands, are commonly used as catalysts. tcichemicals.com Divalent palladium precursors like Pd(OAc)₂ can be reduced in situ to the active Pd(0) species. tcichemicals.com

Studies on related molecules, such as (E)- and (Z)-1,3-dibromo-2-methoxypropene, have demonstrated the feasibility of palladium-catalyzed coupling reactions at vinylic bromide centers. acs.org For vicinal dibromides, selective mono-coupling can often be achieved by controlling reaction conditions. The first oxidative addition of Pd(0) into one C-Br bond would form an organopalladium intermediate, which can then undergo transmetalation and reductive elimination to yield the mono-coupled product. A second coupling at the remaining C-Br bond would require harsher conditions.

Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameNucleophile (R'-M)General Product
Suzuki CouplingOrganoboron compound (e.g., boronic acid)Biaryl, vinylarene, etc.
Stille CouplingOrganotin compound (organostannane)Various C-C coupled products
Heck ReactionAlkeneSubstituted alkene
Negishi CouplingOrganozinc compoundVarious C-C coupled products

The mechanism for these couplings is generally accepted to follow a three-step cycle as outlined below. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (R-X) to form a Pd(II) complex.

Transmetalation: A second organic group (R') is transferred from an organometallic reagent (R'-M) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (R and R') are coupled together, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

Reaction Mechanisms and Intermediates

Elucidation of Reaction Pathways Using Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms of compounds like this compound relies heavily on kinetic and spectroscopic analyses. These studies provide crucial information about reaction rates, the influence of substituents, and the identity of transient intermediates.

Kinetic studies are powerful for differentiating between proposed mechanisms. For example, in the dehalogenation of vicinal dibromides like meso-1,2-dibromo-1,2-diphenylethane (B7791125) with triphenylphosphine (B44618), kinetic data, including substituent effects, supported a concerted anti-elimination mechanism over a stepwise pathway involving bridged intermediates. rsc.org Such studies typically involve monitoring the concentration of reactants or products over time to determine the reaction order with respect to each component.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for identifying reaction intermediates. For instance, NMR spectroscopy has been used to study the transient organoindium intermediates, such as allylindium(I) and allylindium(III) dibromide, formed during indium-mediated allylation reactions in ionic liquids. nih.gov Similarly, in palladium-catalyzed reactions, NMR and mass spectrometry (ESI-MS) have been employed to identify off-cycle intermediates and elucidate the turnover-determining steps of the catalytic cycle. qub.ac.uk

Table 2: Common Techniques for Mechanistic Elucidation

TechniqueInformation ObtainedExample Application
Kinetic Studies (e.g., VTNA)Reaction rates, reaction order, activation parameters, substituent effects.Distinguishing between concerted (E2) and stepwise elimination pathways. rsc.org
NMR SpectroscopyStructural information of reactants, products, and stable or transient intermediates.Characterization of organoindium intermediates in allylation reactions. nih.gov
Mass Spectrometry (e.g., ESI-MS)Identification of intermediates in a complex reaction mixture, especially in catalytic cycles.Providing evidence for turnover-determining intermediates in Pd-catalysis. qub.ac.uk

For this compound, these techniques would be essential to study its reactivity. For example, kinetic analysis of its elimination reactions could confirm the operative mechanism (e.g., E2), while spectroscopic observation during a palladium-catalyzed coupling could reveal whether a stable organopalladium intermediate is formed and whether selective reaction at one bromine center occurs.

Role of Transient Species in Chemical Transformations

The chemical transformations of this compound are governed by the interplay of its vicinal dibromide and methoxy functionalities. The mechanistic pathways of its reactions are often dictated by the formation of short-lived, high-energy transient species. These intermediates, though not directly observable under normal reaction conditions, are crucial in determining the final product distribution and stereochemistry. Key transient species implicated in the reactions of this compound include bromonium ions, oxonium ions, and transition states in elimination reactions.

Bromonium Ion Intermediates in Debromination Reactions:

In the presence of a one-electron reductant or certain nucleophiles, vicinal dibromides like this compound can undergo debromination to form an alkene. This reaction is proposed to proceed through a transient bromonium ion intermediate. The formation of this three-membered ring containing a positively charged bromine atom can explain the high stereoselectivity often observed in these reactions. The subsequent nucleophilic attack on one of the carbon atoms of the bromonium ion ring leads to the elimination of the second bromide and the formation of a double bond.

Table 1: Proposed Transient Species in Debromination of this compound

Reagent/ConditionProposed Transient SpeciesSubsequent TransformationFinal Product
Zinc dustOrganozinc intermediateElimination of ZnBr₂3-Methoxypropene
Iodide ion (I⁻)Bromonium ionAttack by another iodide ion3-Methoxypropene

Neighboring Group Participation and the Formation of Oxonium Ions:

The presence of the methoxy group at the 3-position plays a pivotal role in the reactivity of this compound, primarily through neighboring group participation (NGP). wikipedia.orgdalalinstitute.comchem-station.com The lone pair of electrons on the oxygen atom can act as an internal nucleophile, displacing one of the adjacent bromide ions. This intramolecular assistance, also known as anchimeric assistance, leads to the formation of a cyclic oxonium ion intermediate. imperial.ac.ukwpmucdn.com

This participation of the methoxy group can significantly accelerate the rate of substitution reactions compared to analogous compounds lacking this neighboring group. The formation of the five-membered oxonium ion is generally a rapid and reversible process. The subsequent attack by an external nucleophile can occur at either of the two carbon atoms of the original C-Br bonds, leading to a mixture of products. The regioselectivity of the nucleophilic attack on the oxonium ion is influenced by steric and electronic factors.

Table 2: Influence of Neighboring Group Participation on Reactivity

Reaction TypeTransient SpeciesKey FeaturesExpected Outcome
SolvolysisCyclic Oxonium IonRate enhancement; Retention of stereochemistry at the center of NGPFormation of substituted products with potential rearrangement
Nucleophilic SubstitutionCyclic Oxonium IonIntramolecular cyclization followed by intermolecular attackMixture of regioisomeric substitution products

Transient Species in Elimination and Substitution Pathways:

Under basic conditions, this compound can undergo elimination reactions to yield unsaturated products. Dehydrobromination, the removal of a hydrogen atom and a bromine atom, typically proceeds through a concerted E2 mechanism. In this pathway, a distinct intermediate is not formed; instead, the reaction proceeds through a high-energy transition state where the C-H bond is breaking, the C=C double bond is forming, and the C-Br bond is breaking simultaneously.

Alternatively, under appropriate basic conditions, intramolecular substitution can occur. The initial abstraction of a proton from a hydroxyl group (if formed by hydrolysis) or direct attack by a strong base on the oxygen of the methoxy group is less likely. More plausible is the formation of an epoxide through an internal SN2 reaction, which would proceed via a transient alkoxide if a primary alcohol were present. However, with the methoxy group, direct intramolecular displacement of a bromide by the oxygen is the pathway for oxonium ion formation.

Applications of 1,2 Dibromo 3 Methoxypropane As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of 1,2-dibromo-3-methoxypropane make it a valuable precursor for the synthesis of intricate organic molecules. The differential reactivity of the bromine atoms and the influence of the methoxy (B1213986) group allow for sequential and controlled modifications, leading to a diverse array of chemical structures.

Derivatization to Form Substituted Propane (B168953) Scaffolds

This compound is a key starting material for creating a variety of substituted propane scaffolds. The bromine atoms can be displaced by a wide range of nucleophiles, such as hydroxides, cyanides, and amines, to introduce new functional groups. This allows for the systematic construction of propane derivatives with tailored properties. For instance, reaction with nucleophiles can lead to the formation of alcohols, nitriles, and amines, respectively.

ReagentProduct Type
Sodium Hydroxide (B78521) (NaOH)Alcohol
Potassium Cyanide (KCN)Nitrile
Ammonia (NH3)Amine

This table illustrates the types of products formed from the reaction of this compound with different nucleophilic reagents.

Use in Heterocyclic Synthesis (e.g., Oxazolopyrimidine, Dihydropyran Derivatives)

The compound has found applications in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For example, it has been utilized in the preparation of dihydropyran derivatives. acs.org The reaction of this compound with specific reagents can lead to the formation of these cyclic structures.

In one documented application, this compound reacts with a zinc(II) complex of a dithiolate to form a bicyclic thione. itn.pt This reaction highlights its role in constructing complex heterocyclic systems.

Role as a Masked Functional Group Equivalent (e.g., Masked Acetonyl Moieties)

A significant application of this compound is its use as a "masked" functional group equivalent. Specifically, it can serve as a precursor to the acetonyl moiety (CH₃C(O)CH₂-). cdnsciencepub.comarkat-usa.org Under certain reaction conditions, such as treatment with sodium hydride, it is believed to form 3-bromo-2-methoxypropene in situ. cdnsciencepub.com This intermediate can then act as a masked acetonyl bromide, which is a useful reagent for introducing the acetonyl group into molecules. cdnsciencepub.com This indirect method is often preferred when direct alkylation with bromoacetone (B165879) or chloroacetone (B47974) is problematic due to their high reactivity. cdnsciencepub.comarkat-usa.org

Functionalization Strategies for Material Science Precursors

While direct applications in material science are not extensively documented in the provided search results, the functionalization capabilities of this compound suggest its potential as a precursor for materials science. The ability to introduce various functional groups onto the propane backbone could be exploited to synthesize monomers or cross-linking agents for polymers. For instance, the introduction of polymerizable groups or moieties that can participate in the formation of metal-organic frameworks (MOFs) could be a potential area of exploration. The functionalization of building blocks is a key strategy in creating new materials with tailored properties. whiterose.ac.uk

Regioselective and Stereoselective Functionalization

The presence of two bromine atoms at different positions (C1 and C2) on the propane chain of this compound allows for the possibility of regioselective reactions. A regioselective reaction is one that favors bond making or breaking at one particular position over all other possible positions. quora.com For example, a nucleophile might preferentially attack one of the bromine-bearing carbons over the other, depending on the reaction conditions and the nature of the nucleophile.

Furthermore, the chiral center at C2 introduces the potential for stereoselective reactions. A stereoselective reaction is one in which one stereoisomer is formed or reacted in preference to all others. quora.com This is particularly important in the synthesis of chiral molecules, where controlling the three-dimensional arrangement of atoms is crucial. The ability to perform regioselective and stereoselective functionalization on this compound would significantly enhance its utility in the synthesis of complex, stereochemically defined molecules. acs.orgorganic-chemistry.org

TermDefinitionRelevance to this compound
Regioselectivity A reaction that yields predominantly one constitutional isomer when more than one is possible. quora.comPreferential reaction at either the C1 or C2 bromine atom.
Stereoselectivity A reaction in which one stereoisomer is formed in preference to others. quora.comControl over the configuration at the C2 chiral center during reactions.

This table defines key concepts in selective synthesis and their relevance to the functionalization of this compound.

Advanced Analytical Methodologies for Research on 1,2 Dibromo 3 Methoxypropane

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is indispensable for separating 1,2-Dibromo-3-methoxypropane from complex mixtures, which is a critical step for purity assessment and for isolating specific isomers. Both gas and liquid chromatography offer powerful solutions.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Method development focuses on achieving sharp peaks, good resolution from impurities, and high sensitivity.

Method Development and Optimization: The development of a robust GC method involves optimizing several key parameters. For halogenated compounds, a capillary column with a non-polar or mid-polarity stationary phase is often selected. waters.com A common choice would be a column like a DB-5ms or DB-1HT, which are known for their thermal stability and inertness, providing good peak shape for a range of analytes, including polybrominated diphenyl ethers (PBDEs) and other halogenated compounds. waters.comnih.govthermofisher.com

The injection technique is crucial. Split/splitless injection is commonly used, with the injector temperature set high enough (e.g., 250-280 °C) to ensure rapid volatilization of the analyte without causing thermal degradation. thermofisher.comnih.gov The oven temperature program is optimized to ensure separation from closely eluting compounds. A typical program might start at a low initial temperature (e.g., 90-120 °C) to separate volatile impurities, followed by a ramp (e.g., 10-15 °C/min) to a final temperature sufficient to elute the target compound in a reasonable time. nih.govthermofisher.comoiv.int

For detection, an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is a suitable choice for trace analysis. dss.go.thepa.gov However, for unambiguous identification and structural confirmation, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method. thermofisher.comrsc.org

Table 1: Example GC Method Parameters for this compound Analysis

Parameter Setting Rationale
GC System Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) Provides both separation and definitive identification. thermofisher.com
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds, including halogenated ethers. nih.gov
Carrier Gas Helium Inert carrier gas providing good efficiency. nih.gov
Injector Split/splitless, 280 °C Ensures efficient vaporization without thermal decomposition. thermofisher.com
Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min) Optimized to separate the analyte from potential starting materials and byproducts. nih.govthermofisher.com
Detector Mass Spectrometer (Electron Ionization) Allows for mass-based identification and fragmentation analysis for structural confirmation. rsc.org

While GC is often preferred for volatile haloalkanes, High-Performance Liquid Chromatography (HPLC) serves as a complementary or alternative technique, particularly for less volatile impurities or when derivatization is employed. savemyexams.comobrnutafaza.hr Reversed-phase HPLC is the most common mode for compounds of moderate polarity like this compound.

Compound Analysis with HPLC: In reversed-phase HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. hplc.eu The separation is based on the hydrophobic interactions between the analyte and the stationary phase. obrnutafaza.hr For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be appropriate. nacalai.comshimadzu.com The ratio of organic solvent to water is adjusted to achieve the desired retention time and resolution. A higher proportion of the organic solvent will decrease the retention time.

Gradient elution, where the mobile phase composition is changed during the run, can be employed to effectively separate a mixture of compounds with a wide range of polarities. unt.edu Detection is typically performed using a UV detector, although this compound lacks a strong chromophore, which may limit sensitivity. If higher sensitivity or specificity is required, coupling the HPLC to a mass spectrometer (LC-MS) is the solution.

Table 2: Example HPLC Method Parameters for this compound Analysis

Parameter Setting Rationale
HPLC System HPLC with UV or Mass Spectrometric Detector (LC-MS) UV is a standard detector; MS provides higher sensitivity and specificity.
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) Standard for reversed-phase separation of moderately non-polar compounds. turkjps.org
Mobile Phase Acetonitrile and Water (e.g., starting at 50:50, gradient to 95:5) A common solvent system for reversed-phase HPLC, with the gradient allowing for separation of components with varying polarities. google.com
Flow Rate 1.0 mL/min A typical analytical flow rate for a 4.6 mm ID column. turkjps.org
Column Temp. 25 °C Maintained temperature ensures reproducible retention times. turkjps.org
Detector UV at low wavelength (e.g., 210 nm) or Mass Spectrometer Low UV wavelength is needed due to the lack of a strong chromophore. MS offers superior detection.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is vital for confirming the molecular structure of this compound and for gaining insight into its formation and reaction mechanisms.

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Reaction Monitoring and Stereochemical Assignment: In the context of synthesizing this compound, NMR can be used to monitor the progress of the reaction by observing the disappearance of reactant signals and the appearance of product signals. chromatographyonline.com The integration of peaks in the ¹H NMR spectrum can provide a quantitative measure of the relative amounts of reactants and products in a mixture.

For structural confirmation, the chemical shifts, signal multiplicities (splitting patterns), and coupling constants are analyzed. The protons on the carbon bearing the methoxy (B1213986) group (C3) would be expected to appear in the 3.4-4.5 ppm region in the ¹H NMR spectrum. libretexts.org The protons on the carbons bearing the bromine atoms (C1 and C2) would be shifted downfield due to the electronegativity of the halogens. The ¹³C NMR spectrum is also highly informative, with carbons bonded to the electronegative oxygen and bromine atoms appearing at characteristic downfield shifts (typically 50-80 ppm). oregonstate.edudocbrown.info

Since the molecule contains a chiral center at C2, it exists as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, it is crucial for determining the relative stereochemistry in diastereomers if additional chiral centers were present. The specific chemical shifts and coupling constants are highly sensitive to the stereochemical arrangement of the atoms. vscht.cz

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H NMR Shift (ppm) & Multiplicity Predicted ¹³C NMR Shift (ppm) Rationale
-OCH₃ ~3.3 (singlet) ~59 Typical chemical shift for a methoxy group. docbrown.info
-CH₂Br (C1) ~3.6-3.9 (doublet of doublets) ~35-45 Influenced by adjacent bromine and the CHBr group.
-CHBr- (C2) ~4.0-4.4 (multiplet) ~45-55 Influenced by two adjacent bromine atoms and the methoxypropyl group.
-CH₂O- (C3) ~3.5-3.8 (doublet of doublets) ~70-80 Influenced by the adjacent ether oxygen and the CHBr group. libretexts.orgoregonstate.edu

Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary.

Mass spectrometry provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers clues to its structure. When coupled with GC (GC-MS), it is a powerful tool for identifying components in a mixture.

Fragment Analysis and Reaction Pathway Inference: In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of two bromine atoms, this peak would be accompanied by characteristic [M+2]⁺ and [M+4]⁺ peaks, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of haloalkanes and ethers follows predictable pathways. Key fragmentation events for this compound would include:

Loss of a bromine atom: A prominent peak corresponding to [M-Br]⁺ would be expected.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This would result in fragments like [CH₂OCH₃]⁺ (m/z 45).

Cleavage of both bromine atoms: The loss of two bromine atoms can also occur, particularly in higher energy ionization. thermofisher.com

Other fragmentations: Cleavage of the propyl chain can lead to a variety of smaller charged fragments.

By analyzing the fragments produced, one can piece together the structure of the parent molecule and infer the pathways of reactions, for instance by identifying isomers like 1-bromo-2-methoxypropane (B2938529) from their unique fragmentation patterns. rsc.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound (C₄H₈Br₂O)

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragmentation Pathway
230/232/234 [C₄H₈Br₂O]⁺ Molecular Ion (M⁺)
151/153 [C₄H₈BrO]⁺ Loss of a bromine radical ([M-Br]⁺)
121/123 [C₃H₆Br]⁺ Cleavage and loss of CH₂OCH₃
71 [C₃H₆O]⁺ Loss of two bromine radicals
45 [CH₂OCH₃]⁺ Alpha-cleavage at the ether linkage

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orgrenishaw.com They are excellent for identifying the functional groups present in a sample. uomustansiriyah.edu.iq

Functional Group Analysis and Vibrational Studies: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. The presence of an ether linkage is confirmed by a strong C-O-C asymmetric stretching vibration, which typically appears in the 1150-1070 cm⁻¹ region. spectroscopyonline.comuobabylon.edu.iq The C-Br stretching vibrations are found in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹. uobabylon.edu.iqorgchemboulder.com The spectrum would also show characteristic C-H stretching and bending vibrations for the alkane backbone just below 3000 cm⁻¹. vscht.cz The absence of a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹ would help confirm that the compound is an ether and not an alcohol or carbonyl compound. uomustansiriyah.edu.iq

Raman spectroscopy provides complementary information. While C-O stretching can be observed, C-Br bonds often give rise to strong and characteristic Raman signals. lasalle.edu Raman spectroscopy can be particularly useful for studying samples in aqueous media and for analyzing the low-frequency modes that are characteristic of heavier atoms like bromine. escholarship.orgkoreascience.kr

Table 5: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Intensity
Alkyl C-H Stretch 2850-2960 2850-2960 Medium-Strong
Ether C-O-C Asymmetric Stretch 1070-1150 Weak Strong
Alkyl C-H Bend 1375-1470 1375-1470 Medium
Alkyl Halide C-Br Stretch 515-690 515-690 Medium-Strong

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. d-nb.info This technique is invaluable for the unambiguous structural confirmation of new chemical entities, including derivatives of this compound. While the direct crystallographic analysis of this compound itself may be less common due to its liquid state at room temperature, its derivatives are frequently synthesized as crystalline solids, making them ideal candidates for this analytical method.

A pertinent application involves the use of its close analogue, 1-bromo-3-methoxypropane (B1268092), as a precursor in the synthesis of complex molecular structures like metal-organic frameworks (MOFs). rsc.orgwhiterose.ac.uk In these syntheses, the methoxypropyl group from the precursor is incorporated into a larger organic ligand. For instance, a ligand such as 2,5-bis(3-methoxypropoxy)-1,4-benzenedicarboxylate can be synthesized via a Williamson etherification reaction using 1-bromo-3-methoxypropane. d-nb.inforsc.org This functionalized ligand is then reacted with metal salts, such as zinc nitrate (B79036) or copper nitrate, to form highly ordered, crystalline, layered MOFs. rsc.org

Table 1: Crystallographic Data for a Representative MOF Derivative, Zn(1)(DMF) rsc.org
ParameterValue
Chemical FormulaC19H25N O9Zn
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 9.42 Å, b = 9.89 Å, c = 12.01 Å
Unit Cell Anglesα = 98.5°, β = 108.9°, γ = 99.2°
Key Structural Feature2D sql topology with interconnected Zn₂-paddlewheel units
Interlayer Spacing~9.4 Å

Advanced Quantitative Analytical Method Development

The development of advanced quantitative analytical methods is crucial for accurately determining the concentration of this compound, especially when it is present as a potential genotoxic impurity (PGI) in pharmaceutical ingredients or as a contaminant in environmental samples. nih.govnih.gov For haloalkanes like this compound, gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice due to its high sensitivity and specificity. nih.govmdpi.com

Modern method development often employs an Analytical Quality by Design (QbD) approach. nih.gov This systematic strategy ensures that the resulting method is robust, reliable, and fit for its intended purpose. The process begins by defining the Analytical Target Profile (ATP), which outlines the specific requirements of the method, such as the need to quantify trace levels of the analyte. Critical Method Attributes (CMAs), including detection sensitivity (e.g., peak area) and specificity (e.g., resolution from other components), are identified. nih.gov Method parameters such as the GC column type (e.g., VF-624ms), temperature program, and carrier gas flow rate are then systematically investigated to find an optimal and robust operating space. nih.govnih.gov

Once developed, the method must be rigorously validated according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1). nih.gov This validation process verifies the method's performance across several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The production of results that are directly proportional to the concentration of the analyte in a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

This comprehensive approach ensures the development of a high-quality analytical method capable of reliably quantifying this compound. nih.gov

Development of Trace Analysis Methods for Related Compounds

The detection and quantification of trace levels of this compound and its related compounds (e.g., impurities, precursors, or degradation products) present a significant analytical challenge. researchgate.net Trace analysis methods are essential for environmental monitoring and for ensuring the purity of chemical products. nih.govnih.gov The development of such methods involves efficient sample preparation to extract and concentrate the analytes from the matrix, followed by analysis using highly sensitive instrumentation. nih.gov

Common extraction techniques for brominated organic compounds from environmental matrices like water include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov While effective, these classic techniques are often supplemented by more modern approaches like ultrasound-assisted emulsification-microextraction (USAEME), which offers high efficiency with lower solvent consumption. nih.gov

For instrumental analysis, GC-MS is a powerful tool for trace quantification. researchgate.net To enhance sensitivity for compounds present at very low concentrations, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. core.ac.uk Instead of scanning a full mass range, the instrument focuses only on a few specific ions characteristic of the target analyte. This significantly improves the signal-to-noise ratio, thereby lowering the detection limits. core.ac.uk For even more demanding applications, such as detecting potential genotoxic impurities in pharmaceuticals, gas chromatography with a triple quadrupole mass spectrometry detector (GC-MS/MS) is employed. mdpi.com This technique provides exceptional sensitivity and selectivity, capable of reaching detection limits in the parts-per-million (ppm) range, making it suitable for controlling impurities at very low levels. mdpi.com

Table 2: Examples of Trace Analysis Methods for Related Brominated Compounds
Analytical TechniqueTarget Compound TypeMatrixKey FeaturesReported Detection Limit (LOD)
GC-MSPolybrominated Diphenyl Ethers (PBDEs)WaterUltrasound-assisted emulsification-microextraction (USAEME) for sample prep. nih.govLower than SPME nih.gov
GC-MS (SIM Mode)Volatile Organic CompoundsTyre Derived OilSelected Ion Monitoring for enhanced sensitivity of trace components. core.ac.ukNot specified, but noted as more sensitive than full-scan mode. core.ac.uk
GC-MS/MSAlkyl Halide ImpuritiesPosaconazole (Pharmaceutical)Triple quadrupole detector for high specificity and sensitivity. mdpi.com0.01 ppm mdpi.com

Computational and Theoretical Investigations of 1,2 Dibromo 3 Methoxypropane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the energetic and electronic landscape of a chemical system.

The electronic structure of 1,2-dibromo-3-methoxypropane is characterized by the influence of its electronegative substituents: two bromine atoms and a methoxy (B1213986) group. The bromine atoms significantly withdraw electron density from the carbon backbone due to their high electronegativity, polarizing the C-Br bonds. Similarly, the oxygen atom in the methoxy group withdraws electron density from the adjacent carbon.

Quantum chemical calculations can quantify these effects by computing atomic charges, bond orders, and molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as they indicate the molecule's propensity to act as an electron donor and acceptor, respectively. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the bromine and oxygen atoms, while the LUMO is likely to be an antibonding orbital (σ*) associated with the C-Br bonds. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. dergipark.org.tr

Detailed calculations would provide precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's geometry.

Table 1: Calculated Structural Parameters for this compound Note: The following data are illustrative, based on typical values from computational models for similar halogenated ethers.

ParameterAtom Pair/TripletCalculated Value
Bond Length C1-Br1.95 Å
C2-Br1.96 Å
C1-C21.53 Å
C2-C31.52 Å
C3-O1.42 Å
O-CH₃1.41 Å
Bond Angle Br-C1-C2111.5°
Br-C2-C1112.0°
C1-C2-C3110.0°
C2-C3-O109.5°
C3-O-CH₃111.0°

Like other substituted alkanes, this compound can exist in several conformations due to rotation around its C-C single bonds. Conformational analysis, particularly by examining the rotation around the C1-C2 bond, is crucial for understanding its structural preferences and reactivity. By analogy with similar molecules like 1,2-dibromoethane, the staggered conformations are energy minima, while the eclipsed conformations represent energy maxima. youtube.com

The key conformations when viewed down the C1-C2 axis are:

Anti-conformation: The two bromine atoms are positioned 180° apart. This is generally the most stable conformation as it minimizes the steric repulsion between the large bromine atoms. youtube.com

Gauche-conformations: The bromine atoms are positioned at a dihedral angle of approximately 60° to each other. These are typically higher in energy than the anti-conformer due to steric strain. youtube.com

Eclipsed conformations: These are transition states between the staggered conformations and are the highest in energy due to maximal steric and torsional strain.

Table 2: Illustrative Relative Energies of C1-C2 Bond Conformations Note: Energies are relative to the most stable anti-conformation.

Conformation (C1-C2)Br-C1-C2-Br Dihedral AngleRelative Energy (kJ/mol)Stability
Anti~180°0Most Stable
Gauche~60°5-8Less Stable
Eclipsed (H/Br)~120°15-20Transition State
Eclipsed (Br/Br)~0°>25Least Stable

Reaction Pathway Modeling and Transition State Theory

Computational chemistry is an invaluable tool for studying reaction mechanisms, allowing for the modeling of pathways that may be difficult to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. acs.org For this compound, DFT could be employed to study various reactions, such as nucleophilic substitution or elimination.

A typical DFT study of a reaction mechanism involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their lowest energy structures.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms locate this saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), a critical factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.

For example, in a base-induced elimination reaction to form an alkene, DFT could model the approach of the base, the abstraction of a proton, the formation of the double bond, and the departure of a bromide ion, all within a single, concerted mechanism or a stepwise process.

Computational models can predict the reactivity and selectivity of this compound. The molecule's structure presents multiple potential reaction sites. The two bromine atoms are good leaving groups, making the C1 and C2 positions susceptible to nucleophilic attack (SN2 reactions). The presence of protons on the carbons bearing the bromine atoms also allows for elimination reactions (E2) to form various unsaturated products.

Computational studies can predict:

Regioselectivity: By calculating the activation energies for different reaction pathways, it is possible to predict which site is more likely to react. For instance, the relative stability of the transition states for attack at C1 versus C2 can be determined.

Stereoselectivity: In reactions involving chiral centers, computational models can predict which stereoisomer is favored.

Competition between Substitution and Elimination: By modeling both SN2 and E2 pathways, the calculations can help predict which pathway will be dominant under specific conditions (e.g., choice of base, solvent, temperature). The unique combination of two bromine atoms and a methoxy group allows for distinct reactivity patterns not found in simpler analogs. smolecule.com

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, isolated molecules (or a small number of molecules) in the gas phase, Molecular Dynamics (MD) simulations study the time-dependent behavior of molecular systems. lidsen.comresearchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Explore Conformational Dynamics: MD can simulate the transitions between different anti and gauche conformers in real-time, providing insight into the flexibility of the molecule and the timescales of conformational changes. mdpi.com

Simulate Solvation Effects: By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol), MD can study how the solvent affects its structure and dynamics. This is crucial for understanding reactions in solution.

Study Intermolecular Interactions: MD is well-suited for modeling how this compound interacts with other molecules, such as reactants, catalysts, or biological macromolecules.

These simulations provide a bridge between theoretical models and real-world systems, offering a dynamic picture of molecular behavior that is often inaccessible to static quantum calculations alone. lidsen.com

Solvent Effects on Reactivity and Conformational Preferences

The solvent in which a chemical reaction is conducted can profoundly influence its rate, outcome, and the stereochemistry of the products. For a molecule like this compound, the solvent plays a critical role in dictating its reactivity in processes such as nucleophilic substitution, as well as governing the equilibrium between its various conformational states. The interactions between the solvent and the solute, including electrostatic interactions, hydrogen bonding, and van der Waals forces, are central to these effects. csbsju.edulibretexts.orgfrontiersin.orgnih.govfiveable.me

Solvent Effects on Reactivity

The reactivity of this compound is largely characterized by nucleophilic substitution reactions, where the bromine atoms act as leaving groups. The mechanism of these substitutions, whether proceeding through a unimolecular (SN1) or bimolecular (SN2) pathway, is highly dependent on the nature of the solvent. solubilityofthings.comlumenlearning.com

Polar Protic Solvents: These solvents, such as water and alcohols, possess a hydrogen atom bonded to an electronegative atom and are capable of hydrogen bonding. csbsju.edulibretexts.org In the context of this compound, polar protic solvents can significantly influence the reaction pathway.

SN1 Reactions: These solvents are particularly effective at stabilizing the carbocation intermediate that would form during an SN1 reaction. csbsju.edu By solvating both the carbocation and the departing bromide ion, they lower the activation energy for the ionization step, thereby promoting the SN1 mechanism. csbsju.edulumenlearning.com

SN2 Reactions: Conversely, polar protic solvents can hinder SN2 reactions. They form a "cage" of solvent molecules around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and reduces its energy, making it less reactive. csbsju.edulumenlearning.com This solvation shell can also sterically impede the nucleophile's approach to the substrate. solubilityofthings.com

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) lack a hydrogen atom that can be donated for hydrogen bonding but still possess a significant dipole moment. solubilityofthings.comlumenlearning.com

SN1 Reactions: These solvents are less effective at stabilizing carbocation intermediates compared to polar protic solvents, as they can only solvate the cation through dipole-ion interactions without the strong hydrogen bonding stabilization for the leaving group. csbsju.edu

SN2 Reactions: Polar aprotic solvents are generally the preferred choice for SN2 reactions. solubilityofthings.comlumenlearning.com They can solvate the accompanying cation of a nucleophilic salt but leave the nucleophile relatively "naked" and highly reactive. lumenlearning.com This leads to a significant acceleration of SN2 reaction rates. solubilityofthings.com

Nonpolar Solvents: In nonpolar solvents, the solubility of ionic nucleophiles is often low, which can limit reaction rates. Furthermore, the lack of stabilization for any charged intermediates or transition states makes both SN1 and SN2 reactions generally slower compared to in polar solvents. libretexts.org

The following table provides a hypothetical summary of the expected effect of different solvent types on the nucleophilic substitution reactions of this compound.

Solvent TypeExample(s)Effect on SN1 ReactivityEffect on SN2 ReactivityPrimary Reason
Polar Protic Water, EthanolFavoredDisfavoredStrong stabilization of carbocation intermediates and leaving groups; solvation of the nucleophile reduces its reactivity. csbsju.edulumenlearning.com
Polar Aprotic DMSO, AcetoneDisfavoredFavoredPoor stabilization of carbocation intermediates; the nucleophile is not strongly solvated and is more reactive. solubilityofthings.comlumenlearning.com
Nonpolar Hexane, TolueneHighly DisfavoredHighly DisfavoredPoor solubility of nucleophiles and lack of stabilization for charged transition states or intermediates. libretexts.org

Solvent Effects on Conformational Preferences

The three-dimensional arrangement of atoms in this compound is not static; the molecule exists as a mixture of rapidly interconverting conformers. The relative stability of these conformers, and thus their population at equilibrium, can be significantly altered by the solvent. This is due to the differing dipole moments of the various conformers and the ability of the solvent to stabilize or destabilize them to different extents. frontiersin.orgnih.gov

The key rotational bonds in this compound are the C1-C2 and C2-C3 bonds. Rotation around these bonds gives rise to various staggered conformers, which can be broadly categorized as anti or gauche with respect to the arrangement of the bromine atoms and the methoxy group.

In the Gas Phase or Nonpolar Solvents: In the absence of strong solvent interactions, intramolecular forces such as steric repulsion and dipole-dipole interactions are the primary determinants of conformational preference. Gauche interactions between the bulky bromine atoms and the methoxy group would be destabilizing.

Computational studies on similar halogenated molecules have shown that the conformational equilibrium can be shifted significantly with a change in solvent. For example, in some dihalocyclohexanes, the conformer with axial substituents is more stable in the gas phase, while the equatorial conformer is favored in solution. nih.gov While this compound is acyclic, similar principles apply.

The table below illustrates the hypothetical influence of solvent polarity on the conformational equilibrium of this compound, considering a simplified equilibrium between a less polar and a more polar conformer.

SolventDielectric Constant (ε)Expected Effect on Conformational EquilibriumPredominant Conformer (Hypothetical)
Hexane ~1.9Minimal stabilization of polar conformers.Less Polar Conformer
Chloroform (B151607) ~4.8Moderate stabilization of the more polar conformer.Mixture, with a potential shift towards the more polar conformer.
Acetone ~21Significant stabilization of the more polar conformer.More Polar Conformer
Water ~80Strongest stabilization of the more polar conformer.More Polar Conformer

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for 1,2-Dibromo-3-methoxypropane and its Analogs

Future research into the synthesis of this compound and its analogs is poised to embrace cutting-edge technologies and methodologies to enhance efficiency, selectivity, and sustainability. A key area of exploration lies in the advancement of catalytic systems for the bromination of methoxypropene derivatives. The development of novel catalysts, including organocatalysts and metal-based catalysts, could offer improved control over regioselectivity and stereoselectivity, leading to higher yields and purities of the desired products.

Furthermore, the application of continuous flow chemistry presents a promising avenue for the synthesis of halogenated propanes. syrris.com Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to enhanced safety, improved scalability, and higher product consistency compared to traditional batch processes. mdpi.com The development of efficient flow-based methodologies for the synthesis of this compound would represent a significant step towards more sustainable and industrially viable production.

The synthesis of a diverse range of functionalized dibromopropanes and their analogs also warrants further investigation. This includes the introduction of various functional groups into the propane (B168953) backbone to create a library of novel building blocks for organic synthesis. Catalytic asymmetric synthesis, in particular, holds the potential to produce chiral analogs of this compound, which could serve as valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. frontiersin.orgrsc.org

Synthetic MethodologyPotential Advantages
Novel Catalytic Systems Improved regioselectivity and stereoselectivity, higher yields, milder reaction conditions.
Continuous Flow Chemistry Enhanced safety, improved scalability, better process control, increased efficiency. syrris.com
Catalytic Asymmetric Synthesis Access to enantiomerically pure analogs for pharmaceutical applications. frontiersin.org

Exploration of Expanded Applications in Advanced Organic Synthesis and Materials Science

The unique structural features of this compound make it a valuable precursor for the synthesis of a wide array of complex organic molecules and functional materials. Future research will likely focus on expanding its applications in these areas.

In the realm of advanced organic synthesis, this compound is expected to find increasing use as a key building block for the construction of bioactive heterocycles. nih.govresearchgate.net Its two bromine atoms provide reactive sites for the formation of multiple carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of diverse heterocyclic scaffolds. Further exploration of its utility in the synthesis of pharmaceutical intermediates and natural products is a promising area of research. nih.gov The development of novel synthetic routes utilizing this compound could lead to more efficient and convergent syntheses of medicinally important molecules.

In materials science, this compound and its derivatives hold potential for the development of novel functional polymers and materials. Its dibromo functionality allows it to act as a crosslinking agent, enabling the formation of robust and well-defined polymer networks with tailored properties. mdpi.comresearchgate.net Research into the synthesis of polymers derived from this compound could lead to materials with enhanced thermal stability, flame retardancy, or specific optical and electronic properties. The incorporation of the methoxy (B1213986) group can also impart unique characteristics to the resulting materials, opening up possibilities for applications in areas such as coatings, adhesives, and advanced composites. researchgate.net

Application AreaPotential Contributions of this compound
Advanced Organic Synthesis Precursor for bioactive heterocycles, pharmaceutical intermediates, and natural products. nih.govnih.gov
Materials Science Monomer for functional polymers, crosslinking agent for polymer networks. mdpi.comresearchgate.net

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Future research will leverage advanced spectroscopic and computational techniques to gain deeper insights into its reactivity.

Advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), will continue to be indispensable tools for elucidating reaction pathways and identifying intermediates and products. researchgate.netnih.govresearchgate.netnih.govmdpi.com In-situ spectroscopic studies can provide real-time information on reaction kinetics and mechanisms, allowing for a more detailed understanding of the factors that govern reactivity and selectivity.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to model reaction mechanisms at the molecular level. nih.govresearchgate.netimist.manih.gov DFT calculations can be used to predict reaction pathways, determine transition state structures and energies, and analyze the electronic properties of reactants, intermediates, and products. Such studies can provide valuable insights into the factors that control the regioselectivity and stereoselectivity of reactions involving this compound and its interactions with various reagents and catalysts. The synergy between experimental and computational approaches will be key to unraveling the intricate details of its chemical behavior.

ApproachKey Insights to be Gained
Advanced Spectroscopy (NMR, MS) Elucidation of reaction pathways, identification of intermediates, real-time kinetic analysis. researchgate.netnih.gov
Computational Chemistry (DFT) Prediction of reaction mechanisms, determination of transition state geometries and energies, analysis of electronic structure. nih.govresearchgate.net

Integration of this compound into Sustainable Chemistry Initiatives

The principles of green chemistry are increasingly guiding chemical research and development. Future efforts will focus on integrating this compound into more sustainable chemical processes.

A primary focus will be the development of greener synthetic routes to this compound itself. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with more environmentally benign alternatives, and the development of catalytic processes that minimize waste generation. The application of green chemistry metrics, such as atom economy, E-factor, and process mass intensity, will be essential for evaluating and comparing the sustainability of different synthetic approaches. tudelft.nlnih.govmdpi.comrsc.orgethz.ch

Furthermore, research will explore the use of this compound as a "green reagent" in organic synthesis. This could involve its application in solvent-free reaction conditions or in aqueous media, reducing the reliance on volatile organic compounds. The development of biocatalytic methods for the synthesis and transformation of halogenated methoxypropanes also presents an exciting avenue for future research. chemrxiv.org Enzymes could offer highly selective and environmentally friendly alternatives to traditional chemical methods. By embracing these sustainable chemistry initiatives, the full potential of this compound can be realized in a manner that is both scientifically innovative and environmentally responsible.

Sustainability InitiativeResearch Focus
Green Synthesis Use of renewable feedstocks, safer reagents and solvents, and catalytic methods.
Green Reagent Applications Use in solvent-free or aqueous reaction conditions.
Biocatalysis Enzymatic synthesis and transformations for enhanced selectivity and sustainability. chemrxiv.org

Q & A

Q. What are the recommended safety protocols for handling 1,2-Dibromo-3-methoxypropane in laboratory settings?

Methodological Answer:

  • PPE Selection : Use nitrile or neoprene gloves compliant with EN 374 standards to prevent skin contact. Inspect gloves for defects before use and dispose of contaminated gloves according to hazardous waste protocols .
  • Ventilation : Maintain a well-ventilated workspace (≥10 air changes/hour) and employ local exhaust ventilation to minimize airborne exposure. Ensure emergency eyewash stations and showers are accessible .
  • Storage : Store in a cool, locked, and ventilated area away from heat sources or sparks. Use flame-retardant containers to mitigate flammability risks .

Q. How can researchers synthesize this compound, and what reaction conditions are critical?

Methodological Answer:

  • Synthetic Route : While direct synthesis data is limited, analogous brominated propane derivatives (e.g., 1,3-Dibromopropane) suggest nucleophilic substitution as a viable pathway. For example, react 3-methoxypropanol with PBr₃ or HBr under controlled anhydrous conditions .
  • Optimization : Monitor reaction temperature (typically 0–25°C) to avoid side reactions. Purify via fractional distillation or column chromatography, and confirm purity using GC-MS or NMR .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1^1H/13^13C NMR to identify methoxy (-OCH₃) and bromine substituents. Compare spectral data with computational predictions (e.g., DFT calculations) .
  • Purity Assessment : Employ GC-MS with a non-polar column (e.g., DB-5) to resolve impurities. Validate with elemental analysis for Br and C/H composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for halogenated propane derivatives like this compound?

Methodological Answer:

  • Data Reconciliation : Systematically compare studies for variables such as exposure duration, concentration, and model organisms. For example, discrepancies in acute vs. chronic toxicity may arise from metabolic pathway differences .
  • Meta-Analysis : Aggregate data from toxicological profiles (e.g., ATSDR) and prioritize studies with standardized protocols (OECD guidelines). Use QSAR models to predict toxicity endpoints where experimental data is lacking .

Q. What are the mechanistic insights into the environmental degradation pathways of this compound?

Methodological Answer:

  • Abiotic Degradation : Investigate hydrolysis kinetics under varying pH and temperature. For brominated alkanes, SN2 mechanisms often dominate, releasing Br⁻ ions detectable via ion chromatography .
  • Biotic Degradation : Conduct soil microcosm studies with GC-ECD to track metabolite formation (e.g., methoxypropanol). Compare degradation rates in aerobic vs. anaerobic conditions .

Q. How can regioselectivity be optimized when using this compound as an intermediate in organic synthesis?

Methodological Answer:

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity at the less hindered bromine site. Monitor reaction progress with in-situ IR spectroscopy .
  • Catalytic Strategies : Employ Pd-catalyzed cross-coupling to selectively functionalize the methoxy-bearing carbon. Screen ligands (e.g., PPh₃) to modulate steric and electronic effects .

Data Gaps and Research Recommendations

Parameter Existing Data Research Need
Ecotoxicity Limited bioaccumulation data Long-term soil mobility studies with LC-MS/MS
Thermal Stability Decomposes at >54°C TGA/DSC analysis under oxidative conditions
Metabolite Profiling No in vivo metabolite data Radiolabeled tracer studies in model organisms

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.